molecular formula C6H12N2OS2 B12718179 L575Brf7TJ CAS No. 850728-66-4

L575Brf7TJ

Cat. No.: B12718179
CAS No.: 850728-66-4
M. Wt: 192.3 g/mol
InChI Key: HKLPBOCNJORUEZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a six-membered ring containing nitrogen, sulfur, and oxygen atoms. It has a molecular weight of 192.302 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a disulfide compound in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1,2,5-thiadiazine-3-thione
  • Hexahydro-1,2,5-oxadiazine-3-one

Uniqueness

Hexahydro-1,2,5,8-dithiadiazecin-6(3H)-one is unique due to its dual sulfur atoms in the ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

850728-66-4

Molecular Formula

C6H12N2OS2

Molecular Weight

192.3 g/mol

IUPAC Name

1,2,5,8-dithiadiazecan-6-one

InChI

InChI=1S/C6H12N2OS2/c9-6-5-7-1-3-10-11-4-2-8-6/h7H,1-5H2,(H,8,9)

InChI Key

HKLPBOCNJORUEZ-UHFFFAOYSA-N

Canonical SMILES

C1CSSCCNC(=O)CN1

Origin of Product

United States

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